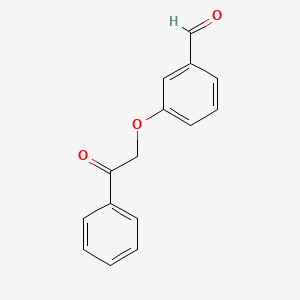

3-(2-Oxo-2-phenylethoxy)benzaldehyde

Overview

Description

Scientific Research Applications

-

Proteomics Research

-

Photocatalysis

- Field : Chemistry

- Application : This compound has been used in photocatalytic experiments, specifically in the production of hydrogen peroxide .

- Method : The compound promotes the auto-photocatalytic oxidation of benzyl alcohol and produces large quantities of H2O2 in solvent-free (no water) or biphasic (with water) systems even under nominally visible (>420 nm cut-off filter) light irradiation .

- Results : The results of these experiments shed critical light on the plethora of research reports on photocatalytic H2O2 production .

-

Flavoring Industry

- Field : Food Science

- Application : Benzaldehyde, which can be synthesized from “3-(2-Oxo-2-phenylethoxy)benzaldehyde”, is an ingredient with the olfactory properties of almond and apricot kernel and is used as an aromatic in foods, drinks, and perfumes .

- Method : The specific methods of application in the flavoring industry are not detailed in the source .

- Results : Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules .

-

Enzymatic Production

- Field : Biotechnology

- Application : “3-(2-Oxo-2-phenylethoxy)benzaldehyde” can be used in the enzymatic production of benzaldehyde from l-phenylalanine .

- Method : Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .

- Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : “3-(2-Oxo-2-phenylethoxy)benzaldehyde” can be used in the synthesis of substituted benzaldehydes .

- Method : The specific methods of application in chemical synthesis are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

-

Antimicrobial and Antioxidant Activities

- Field : Pharmacology

- Application : Benzaldehyde, which can be synthesized from “3-(2-Oxo-2-phenylethoxy)benzaldehyde”, has been shown to have insecticidal, antimicrobial, and antioxidant activities .

- Method : The specific methods of application in these activities are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

properties

IUPAC Name |

3-phenacyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-10-12-5-4-8-14(9-12)18-11-15(17)13-6-2-1-3-7-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFLOJIBGLCVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-2-phenylethoxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate](/img/structure/B1437733.png)

![Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1437738.png)

![methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1437741.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1437747.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol](/img/structure/B1437750.png)